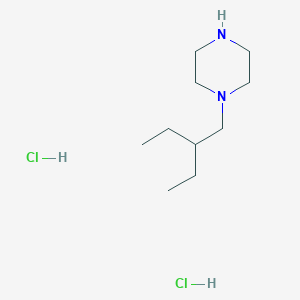

1-(2-Ethylbutyl)piperazine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

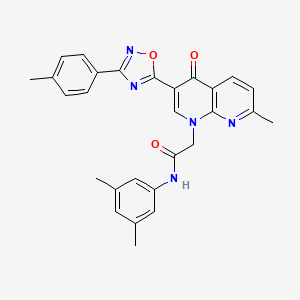

“1-(2-Ethylbutyl)piperazine;dihydrochloride” is a chemical compound with the molecular formula C10H24Cl2N2 . It has a molecular weight of 243.22. The IUPAC name for this compound is 1-(2-ethylbutyl)piperazine dihydrochloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Uses

Piperazine is a significant component in drug design, contributing to a wide range of therapeutic applications. Its derivatives have been incorporated into various drugs targeting conditions such as psychosis, depression, cancer, viral infections, and more. Modifying the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underlines piperazine's role in the discovery of new pharmacological agents, highlighting its importance in the development of drugs with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine, utilized as a core structure in many pharmaceuticals, shows potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) of piperazine-based anti-tuberculosis molecules are of particular interest to medicinal chemists. This highlights the scaffold's potential in developing selective, cost-effective anti-mycobacterial agents, which is crucial in addressing tuberculosis, especially drug-resistant forms (Girase et al., 2020).

Antidepressant and Antipsychotic Properties

Piperazine derivatives have been found effective in the treatment of depression and psychosis, forming the basis of several clinical applications. Their inclusion in drugs like buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, among others, showcases their role in managing mental health conditions. The derivatives are metabolized into 1-aryl-piperazines, which exhibit a variety of effects on serotonin receptors, highlighting the therapeutic potential of piperazine in mental health treatment (Caccia, 2007).

Novel Opioid-like Compounds

The study of novel psychoactive substances, such as 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45), reveals opioid-like effects. These substances, available over the Internet, have shown potential in opioid addiction treatment and pain management. Despite their therapeutic potential, there is a need for further investigation into their safety, efficacy, and dependency profiles (Siddiqi et al., 2015).

Tuberculosis Treatment Developments

Macozinone, a piperazine-benzothiazinone derivative, is in clinical studies for tuberculosis treatment. It targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the cell wall synthesis in Mycobacterium tuberculosis. Initial clinical trials offer optimism for developing more efficient TB drug regimens, showcasing the potential of piperazine derivatives in addressing global health challenges (Makarov & Mikušová, 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

It is known that piperazine compounds, which 1-(2-ethylbutyl)piperazine;dihydrochloride is a derivative of, generally target parasites .

Mode of Action

This compound, similar to other piperazine compounds, mediates its action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

Given its similarity to other piperazine compounds, it can be inferred that it affects the neuromuscular coordination of parasites, leading to their paralysis .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .

Propiedades

IUPAC Name |

1-(2-ethylbutyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWURIXUYVVIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-isopropyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2722521.png)

![3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid](/img/structure/B2722524.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(oxolan-2-ylmethyl)oxamide](/img/structure/B2722529.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropanecarboxamide](/img/structure/B2722530.png)

![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)

![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)

![2-[(4-Methylphenyl)sulfonyl]pyridine-3-carbaldehyde](/img/structure/B2722537.png)

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)